2-(2-ditert-butylphosphanylphenyl)-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline
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Overview
Description
2-(2-ditert-butylphosphanylphenyl)-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline is a complex organometallic compound that combines a phosphine ligand, aniline derivatives, and palladium
Mechanism of Action
Target of Action
t-BuDavePhos Palladacycle Gen. 3, also known as E81041, is a third-generation Buchwald precatalyst . Its primary targets are various organic compounds that undergo cross-coupling reactions . These reactions are fundamental in organic synthesis, contributing to the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds .
Mode of Action
E81041 interacts with its targets through palladium-catalyzed cross-coupling reactions . It facilitates the formation of the active catalytic species, ensuring efficient reactions even at lower catalyst loadings . The compound’s unique features include shorter reaction times and accurate control of the ligand to palladium ratio .
Biochemical Pathways
The biochemical pathways affected by E81041 involve various cross-coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Couplings . These reactions are crucial in the synthesis of complex organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .
Pharmacokinetics
It’s highly soluble in a wide range of common organic solvents, suggesting good bioavailability .
Result of Action
The result of E81041’s action is the efficient formation of C-C and C-N bonds in various organic compounds . For example, it has been used as a precatalyst for the synthesis of aryl sulfonamides via palladium-catalyzed chlorosulfonylation of arylboronic acids .
Action Environment
Environmental factors can influence the action, efficacy, and stability of E81041. Its stability in air, moisture, and heat suggests it can function effectively in a variety of conditions . .
Biochemical Analysis
Biochemical Properties
[t-BuDavePhos Palladacycle Gen. 3], 98% plays a crucial role in biochemical reactions, particularly in palladium-catalyzed cross-coupling reactions. It interacts with various enzymes and proteins to facilitate these reactions. The compound’s interaction with biomolecules involves the formation of a palladium complex that acts as a catalyst, enabling the coupling of aryl halides with nucleophiles. This interaction is essential for the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental in the synthesis of pharmaceuticals and other organic compounds .
Cellular Effects
The effects of [t-BuDavePhos Palladacycle Gen. 3], 98% on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed that the compound can modulate the activity of certain enzymes and proteins, leading to changes in cellular processes. For instance, it can enhance or inhibit specific signaling pathways, thereby affecting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of [t-BuDavePhos Palladacycle Gen. 3], 98% involves its interaction with biomolecules at the molecular level. The compound forms a palladium complex that binds to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. This binding interaction is crucial for the compound’s catalytic activity in cross-coupling reactions. Additionally, [t-BuDavePhos Palladacycle Gen. 3], 98% can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [t-BuDavePhos Palladacycle Gen. 3], 98% change over time. The compound is known for its stability, but it can degrade under certain conditions, leading to a decrease in its catalytic activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and enzyme activity. These temporal effects are important for understanding the compound’s behavior in various experimental setups .
Dosage Effects in Animal Models
The effects of [t-BuDavePhos Palladacycle Gen. 3], 98% vary with different dosages in animal models. At low doses, the compound can effectively catalyze biochemical reactions without causing significant toxicity. At high doses, it can lead to adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s activity increases up to a certain concentration, beyond which its effects become detrimental .
Metabolic Pathways
[t-BuDavePhos Palladacycle Gen. 3], 98% is involved in various metabolic pathways, particularly those related to palladium-catalyzed cross-coupling reactions. The compound interacts with enzymes and cofactors that facilitate these reactions, leading to changes in metabolic flux and metabolite levels. These interactions are essential for the efficient synthesis of complex organic molecules .
Transport and Distribution
The transport and distribution of [t-BuDavePhos Palladacycle Gen. 3], 98% within cells and tissues are mediated by specific transporters and binding proteins. The compound can localize to specific cellular compartments, where it exerts its catalytic activity. Its distribution is influenced by factors such as solubility, binding affinity, and cellular uptake mechanisms .
Subcellular Localization
[t-BuDavePhos Palladacycle Gen. 3], 98% exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for the compound’s catalytic activity and its interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ditert-butylphosphanylphenyl)-N,N-dimethylaniline involves the reaction of 2-ditert-butylphosphanylphenyl with N,N-dimethylaniline under specific conditions. Methanesulfonic acid is often used as a catalyst or reagent in this process. The palladium component is typically introduced through a palladium salt or complex, which coordinates with the phosphine ligand and aniline derivatives.
Industrial Production Methods
Industrial production of such compounds generally involves large-scale reactions in controlled environments. The use of high-purity reagents and solvents, along with precise temperature and pressure control, is crucial to ensure the desired product’s yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-ditert-butylphosphanylphenyl)-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphine derivatives, while substitution reactions can produce a variety of substituted aniline compounds.
Scientific Research Applications
2-(2-ditert-butylphosphanylphenyl)-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in industrial processes that require efficient and selective catalysis.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine-palladium complexes: These compounds also feature a phosphine ligand coordinated with palladium and are widely used in catalysis.
Aniline-palladium complexes: Similar to the compound , these complexes involve aniline derivatives coordinated with palladium.
Uniqueness
2-(2-ditert-butylphosphanylphenyl)-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline is unique due to its specific combination of ligands and the presence of methanesulfonic acid, which can influence its reactivity and catalytic properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
2-(2-ditert-butylphosphanylphenyl)-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32NP.C12H10N.CH4O3S.Pd/c1-21(2,3)24(22(4,5)6)20-16-12-10-14-18(20)17-13-9-11-15-19(17)23(7)8;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-16H,1-8H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFWMTDBDBVFGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2N(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46N2O3PPdS- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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